2-(cyclopropylmethoxy)-N-(pyrimidin-2-yl)isonicotinamide
Description
2-(Cyclopropylmethoxy)-N-(pyrimidin-2-yl)isonicotinamide is a small-molecule organic compound featuring an isonicotinamide core substituted with a cyclopropylmethoxy group at the 2-position and a pyrimidin-2-yl group at the amide nitrogen. The isonicotinamide scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition, due to its ability to mimic ATP’s adenine moiety . The cyclopropylmethoxy substituent may enhance metabolic stability by reducing oxidative metabolism, while the pyrimidin-2-yl group facilitates hydrogen bonding with kinase ATP-binding pockets. Structural characterization of such compounds often employs crystallographic tools like the SHELX program suite, which aids in refining molecular geometries and understanding intermolecular interactions .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-pyrimidin-2-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13(18-14-16-5-1-6-17-14)11-4-7-15-12(8-11)20-9-10-2-3-10/h1,4-8,10H,2-3,9H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGUFWLDLMMQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(pyrimidin-2-yl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a series of oxidation and reduction reactions.
Preparation of Pyrimidin-2-ylamine: Pyrimidin-2-ylamine can be obtained through the reaction of 2-chloropyrimidine with ammonia or an amine source.
Coupling Reaction: The final step involves coupling cyclopropylmethanol with pyrimidin-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(pyrimidin-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy group or the pyrimidin-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in organic synthesis. It can be used to create more complex molecules through various reactions, including:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: Can produce alcohols or amines.
- Substitution Reactions: Involves replacing functional groups to create derivatives with new properties.
Biology
Research indicates that 2-(cyclopropylmethoxy)-N-(pyrimidin-2-yl)isonicotinamide exhibits potential biological activities:
- Antimicrobial Properties: Preliminary studies suggest effectiveness against common pathogens.
- Cytotoxicity: Investigated for selective toxicity towards cancer cell lines, indicating potential as an anticancer agent.
Medicine
The compound is being explored for its therapeutic effects:
- Lead Compound in Drug Development: Its unique structure may lead to the development of new pharmaceuticals targeting specific diseases.
- Mechanism of Action: It may interact with enzymes and receptors, influencing various biological pathways.
Industry
In industrial applications, this compound is utilized in:
- Material Development: As an intermediate in synthesizing agrochemicals and pharmaceuticals.
- Research and Development: Its properties are leveraged to create new materials with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Findings indicated that modifications to the cyclopropylmethoxy group enhanced antimicrobial potency against gram-positive bacteria.
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Cytotoxicity | Selective toxicity towards cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests significant potential for development into anticancer agents.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(pyrimidin-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound belongs to a family of heterocyclic amides designed for targeted therapies. Key structural analogs include:
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24)
- Core Structure : Acetamide linked to cyclopenta[b]thiophene.
- Substituents: Pyrimidin-2-yl sulfamoyl group, cyano substituent.
- Activity : Exhibits antiproliferative effects in MCF7 breast cancer cells by inhibiting tyrosine kinase ATP-binding sites .
- Comparison : Unlike the target compound’s isonicotinamide core, Compound 24 uses a thiophene-acetamide scaffold. The sulfamoyl group may enhance solubility but could reduce cell permeability compared to the cyclopropylmethoxy group.
Quinoline-Based Patented Derivatives (e.g., N-(5-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)quinolin-4-ylamino)pyrimidin-2-yl)furan-2-carboxamide)
- Core Structure: Quinoline with pyrimidin-2-yl linkage.
- Substituents : Piperidinyliden, tetrahydrofuran-3-yloxy.
- Activity : Patented for kinase inhibition, likely targeting VEGF or EGFR pathways .
N-((S)-2,3-Dihydroxypropyl)-3-(2-fluoro-4-iodophenylamino)-isonicotinamide
- Core Structure : Isonicotinamide.
- Substituents: Fluoro-iodophenylamino, dihydroxypropyl.
- Activity : Used in combination therapies, with the dihydroxypropyl group enhancing water solubility .
- Comparison: Shared isonicotinamide core with the target compound, but the fluoro-iodophenylamino substituent may confer distinct selectivity profiles, possibly targeting kinases with larger active sites.
Physicochemical and Crystallographic Properties
- Crystal Engineering : The target compound’s solid-state structure (if resolved via SHELX) may exhibit hydrogen bonds between the pyrimidin-2-yl N-atoms and amide protons, forming robust supramolecular synthons .
- Solubility : Cyclopropylmethoxy’s compact size likely improves lipophilicity over bulkier groups (e.g., sulfamoyl in Compound 24), enhancing membrane permeability but reducing aqueous solubility.
Comparative Data Table
Biological Activity
2-(cyclopropylmethoxy)-N-(pyrimidin-2-yl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropylmethoxy group attached to a pyrimidinyl isonicotinamide backbone, which is hypothesized to influence its biological activity. The structural characteristics suggest possible interactions with various biological targets, making it a candidate for further investigation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in crucial metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including:
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that it possesses moderate activity against several bacterial strains, suggesting a potential role in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure of this compound. They assessed their biological activities and found that modifications to the cyclopropyl group enhanced potency against certain cancer cell lines while maintaining low toxicity to normal cells.
Another investigation focused on the compound's effect on inflammatory pathways. It was shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
